molecular formula C8H9F2NO B6163458 3-[(difluoromethoxy)methyl]aniline CAS No. 2322788-12-3

3-[(difluoromethoxy)methyl]aniline

Cat. No.: B6163458
CAS No.: 2322788-12-3
M. Wt: 173.2
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Description

Its molecular formula is inferred as C8H9F2NO (molecular weight ≈ 191.16 g/mol). The compound’s structure combines the electron-withdrawing effects of the difluoromethoxy (-O-CF2H) group with the steric influence of the methylene spacer, distinguishing it from simpler halogenated anilines.

Properties

CAS No.

2322788-12-3

Molecular Formula

C8H9F2NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitroaniline with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of 3-[(difluoromethoxy)methyl]aniline often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-[(Difluoromethoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Difluoromethoxy)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(difluoromethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

3-(Difluoromethoxy)aniline
  • Structure : Direct -O-CF2H substituent at the meta position.
  • Molecular Formula: C7H7F2NO (MW ≈ 177.13 g/mol) .
  • Properties : The difluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine. This enhances the electrophilicity of the aromatic ring, making it reactive in coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Used as a precursor in synthesizing SMYD2 inhibitors, demonstrating stability in physiological conditions .
3-[(Difluoromethoxy)methyl]aniline
  • Key Difference : The methylene spacer (-CH2-) between the benzene ring and the difluoromethoxy group introduces steric bulk while slightly attenuating the electron-withdrawing effect compared to direct -O-CF2H attachment. This may reduce reactivity in electrophilic substitution reactions but improve metabolic stability in vivo.
3-(Trifluoromethyl)aniline
  • Structure : -CF3 group at the meta position.
  • Molecular Formula : C7H6F3N (MW = 161.12 g/mol) .
  • Properties : The -CF3 group is more electron-withdrawing than -O-CF2H, leading to lower basicity of the aniline nitrogen. This compound is a common intermediate in pharmaceuticals but requires stringent safety protocols due to toxicity .
4-(Trifluoromethoxy)aniline
  • Structure : -O-CF3 group at the para position.
  • Molecular Formula: C7H6F3NO (MW = 177.12 g/mol) .
  • Properties : The para-substituted trifluoromethoxy group enhances lipophilicity (logP ≈ 2.1) compared to meta-substituted analogs, influencing membrane permeability in drug design.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Melting Point (°C)
This compound C8H9F2NO 191.16 ~1.8 Not reported
3-(Difluoromethoxy)aniline C7H7F2NO 177.13 ~1.5 Not reported
3-(Trifluoromethyl)aniline C7H6F3N 161.12 1.9 1–3
4-(Trifluoromethoxy)aniline C7H6F3NO 177.12 2.1 34–36

Key Observations :

  • The methylene spacer in this compound increases molecular weight and lipophilicity (higher logP) compared to 3-(difluoromethoxy)aniline.
  • Trifluoromethyl (-CF3) and trifluoromethoxy (-O-CF3) groups generally confer higher lipophilicity than difluoromethoxy derivatives.

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